molecular formula C15H11ClN2O B6228190 4-(benzyloxy)-2-chloroquinazoline CAS No. 100954-66-3

4-(benzyloxy)-2-chloroquinazoline

Cat. No.: B6228190
CAS No.: 100954-66-3
M. Wt: 270.7
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Description

4-(Benzyloxy)-2-chloroquinazoline is a quinazoline derivative characterized by a benzyloxy group at the 4-position and a chlorine atom at the 2-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents. This compound’s synthesis typically involves nucleophilic substitution or condensation reactions, often requiring catalysts like triethylamine and optimized conditions (e.g., ultrasonication) to improve yields .

Properties

CAS No.

100954-66-3

Molecular Formula

C15H11ClN2O

Molecular Weight

270.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-chloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroquinazoline, which can be obtained from commercially available anthranilic acid.

    Formation of 4-(Benzyloxy) Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloroquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloroquinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution Products: Aminoquinazolines, thioquinazolines, and alkoxyquinazolines.

    Oxidation Products: Benzaldehyde derivatives and benzoic acid derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-chloroquinazoline has been studied for various scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Pharmaceutical Research: It is explored for its potential anti-inflammatory, antimicrobial, and antiviral activities.

    Chemical Biology: The compound is used as a probe to study cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-chloroquinazoline involves its interaction with specific molecular targets, such as kinases and enzymes. The benzyloxy group enhances the compound’s ability to bind to the active site of these targets, leading to inhibition of their activity. This inhibition can result in the modulation of cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes.

Comparison with Similar Compounds

Table 1: Key Properties of Quinazoline Derivatives

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C)
4-(Benzyloxy)-2-chloroquinazoline 4-benzyloxy, 2-Cl C₁₅H₁₁ClN₂O 282.71 Not reported
2-(2-Chlorophenyl)-4-methylquinazoline 2-(2-Cl-phenyl), 4-CH₃ C₁₅H₁₁ClN₂ 254.72 Not reported
6-Bromo-2,4-dichloroquinazoline 6-Br, 2-Cl, 4-Cl C₈H₃BrCl₂N₂ 306.93 Not reported
4-Methylphenoxy-benzothiazine derivative 4-methylphenoxy, 6-Cl C₁₅H₁₁ClNO₂S 320.77 173

Analysis :

  • Lipophilicity : The benzyloxy group in this compound increases molecular weight and lipophilicity compared to methyl or halide substituents in other quinazolines. This may enhance bioavailability but reduce aqueous solubility.
  • Melting Points: Benzothiazine derivatives with bulky substituents (e.g., naphthalen-2-yloxy) exhibit higher melting points (up to 173°C) due to π-π stacking and hydrogen bonding .

Table 2: Reaction Conditions and Yields

Compound Method Catalyst Time (h) Yield (%)
This compound derivatives Ultrasonication (60°C) Triethylamine 12 70–85
Benzothiazine derivatives Reflux (traditional) None 24–48 50–65

Analysis :

  • Efficiency : Ultrasonication reduces reaction time (12 vs. 24–48 hours) and improves yields (70–85% vs. 50–65%) compared to traditional reflux, likely due to enhanced mass transfer and cavitation effects .
  • Catalyst Dependency : Quinazoline synthesis often requires bases like triethylamine to deprotonate intermediates, whereas benzothiazines may form spontaneously under reflux .

Spectral and Electronic Properties

  • IR Spectroscopy : Benzyloxy groups exhibit strong C-O-C stretching vibrations near 1250 cm⁻¹, while chloro substituents show C-Cl stretches at 550–750 cm⁻¹. These peaks are distinct from sulfanyl or methyl groups in benzothiazines .
  • NMR Data :
    • ¹H NMR : The benzyloxy group’s methylene protons (OCH₂Ph) resonate as a singlet at δ 5.2–5.4 ppm, whereas 2-chloro substituents deshield adjacent protons on the quinazoline ring (δ 8.0–8.5 ppm) .
    • ¹³C NMR : The quinazoline C-2 (Cl-substituted) appears at δ 155–160 ppm, compared to C-4 (benzyloxy-substituted) at δ 165–170 ppm due to electron-withdrawing effects .

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